2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide is a complex organic compound with significant potential in various scientific fields. Its molecular formula is C24H25N3O2S3, and it has a molecular weight of approximately 483.66 g/mol. This compound features multiple functional groups, including a thieno[3,2-d]pyrimidin-2-yl moiety and a thiophen-2-yl group, which contribute to its biological activity and potential applications in medicinal chemistry and pharmacology .
This compound belongs to the class of organic heterocycles and is characterized by its unique structural features that include sulfur-containing groups and nitrogen heterocycles. It may exhibit properties typical of thieno[3,2-d]pyrimidines, which are known for their biological activities.
The synthesis of 2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide typically involves several steps of organic synthesis techniques such as:
Technical details regarding specific reagents, reaction conditions (temperature, solvent), and purification methods (e.g., chromatography) are crucial for reproducibility but are not fully detailed in the available sources.
The molecular structure of 2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide can be represented using various chemical notation systems:
InChI=1S/C24H25N3O2S3/c1-17(9-10-18-6-3-2-4-7-18)25-21(28)16-32...
CC(CCC1=CC=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
These notations provide insight into the connectivity of atoms within the molecule and can be used for computational modeling and visualization .
Key molecular data includes:
Property | Value |
---|---|
Molecular Formula | C24H25N3O2S3 |
Molecular Weight | 483.66 g/mol |
CAS Number | 1260906-60-2 |
The compound may undergo various chemical reactions typical for its functional groups. Potential reactions include:
Technical details regarding specific reaction conditions and yields would require experimental data from laboratory studies.
Information about the physical properties such as density, boiling point, or melting point remains largely unspecified in available sources. These properties are essential for practical applications but require empirical determination.
Chemical stability under various conditions (e.g., pH levels, temperature) is critical for applications but has not been extensively documented.
The compound has potential applications in:
Further research is warranted to explore its full range of applications across different scientific disciplines.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1